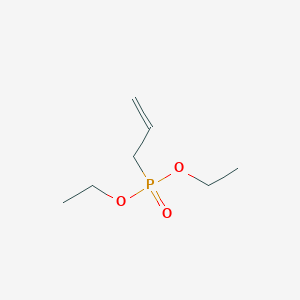Diethyl allylphosphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Adsorption of Strontium (II) Metal Ions
Scientific Field: Materials Science
Summary of Application: Diethylallylphosphonate is used as a starting material to synthesize a polymer, Diethyl [3- (methoxydimethylsilyl)propyl]phosphonate (DMPP), for the recovery of strontium (II) metal ions.
Methods of Application: Diethylallylphosphonate is reacted with poly (methylhydro)siloxane in the presence of Speier’s catalyst to synthesize the DMPP polymer.
Results or Outcomes: The synthesized polymer DMPP has been effective in removing Sr (II) from the aqueous solution.
Safer Batteries
Scientific Field: Energy Storage
Summary of Application: Diethylallylphosphonate is used in the creation of a smart risk-responding polymer membrane for safer batteries.
Results or Outcomes: The polymer membrane with covalently linked diethyl allylphosphonate functional groups substantially enhances the electrochemical stability with anodes and enables a long-term cycle life.
Flame Retardancy of Bio-Based Polyurethanes
Scientific Field: Polymer Science
Summary of Application: Diethylallylphosphonate (DEAP) is used to synthesize a phosphorus bio-based polyol, which is then mixed with different bio-based polyols including soybean, orange peel, and castor oil-based polyol.
Methods of Application: DEAP is reacted with thioglycerol (TG) to synthesize the phosphorus bio-based polyol.
Results or Outcomes: The researchers were successful in incorporating 1.5 wt.% phosphorus into the PU foam, enhancing its flame retardancy.
Metal Ion Recovery
Scientific Field: Environmental Science
Summary of Application: Diethylallylphosphonate is used to synthesize a polymer that is capable of sequestering metal ions from aqueous solutions.
Methods of Application: DEAP is reacted with poly(methylhydro)siloxane in the presence of Speier’s catalyst to synthesize the polymer.
Results or Outcomes: The synthesized polymer has been effective in removing metal ions from the aqueous solution.
Synthesis of Bioactive Compounds
Scientific Field: Biochemistry
Summary of Application: Diethylallylphosphonate is used in the synthesis of bioactive compounds.
Flame Retardancy of Polyurethanes
Diethyl allylphosphonate is an organophosphorus compound with the chemical formula CHOP. It appears as a colorless to pale yellow liquid and is known for its applications in organic synthesis and as a flame retardant. The compound features an allyl group, which contributes to its reactivity and versatility in various
- Flammability: Organic compounds can be flammable.
- Toxicity: Organic phosphonates can have a range of toxicities depending on the specific compound.
- Palladium-Catalyzed Reactions: It serves as a hydrogen acceptor in palladium-catalyzed oxidations, facilitating the transformation of substrates such as carbonyl compounds into more complex structures .
- Michaelis–Arbuzov Reaction: This reaction can be catalyzed by palladium(II), where diethyl allylphosphonate reacts with allylmagnesium bromide, leading to the formation of various phosphonates .
- Ring-Closing Metathesis: It acts as a reactant in ring-closing metathesis reactions, yielding oxaphospholene derivatives .
Diethyl allylphosphonate exhibits biological activity that warrants attention:
- Toxicity: It is classified as causing skin irritation and serious eye irritation, indicating potential hazards during handling .
- Flame Retardant Properties: Its derivatives are explored for flame-retardant applications, showcasing its utility beyond traditional chemical synthesis .
Several methods exist for synthesizing diethyl allylphosphonate:
- From Allyl Bromide and Triethyl Phosphite: This method involves the reaction of allyl bromide with triethyl phosphite, resulting in diethyl allylphosphonate through nucleophilic substitution .
- Using Palladium Catalysis: The palladium-catalyzed Michaelis–Arbuzov reaction also provides a synthetic route, allowing for the incorporation of the allyl group into the phosphonate framework .
- Alternative Synthetic Routes: Various other synthetic pathways have been documented, including those utilizing different alkyl halides or phosphites as starting materials .
Diethyl allylphosphonate finds diverse applications:
- Organic Synthesis: It is utilized as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
- Flame Retardants: Its derivatives are employed in materials science for developing flame-retardant materials, enhancing safety profiles in various applications .
- Pharmaceuticals: The compound's reactivity allows it to be used in synthesizing pharmaceutical intermediates.
Research on diethyl allylphosphonate has indicated interactions with various biological systems:
- Reactivity with Biological Molecules: Studies suggest that organophosphonates can interact with enzymes and other biomolecules, potentially influencing biological pathways.
- Safety Evaluations: Investigations into its toxicity profile have highlighted the need for careful handling due to its irritant properties .
Diethyl allylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl Phosphate | CHOP | Commonly used as a solvent and reagent |
| Dimethyl Allylphosphonate | CHOP | Similar structure but with methyl groups |
| Triphenyl Phosphate | CHOP | Used primarily as a plasticizer and flame retardant |
Uniqueness of Diethyl Allylphosphonate
Diethyl allylphosphonate stands out due to its specific allyl group, which enhances its reactivity in palladium-catalyzed reactions and makes it particularly useful in organic synthesis. Its dual role as both a synthetic intermediate and a potential flame retardant further distinguishes it from similar compounds.
XLogP3
GHS Hazard Statements
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








